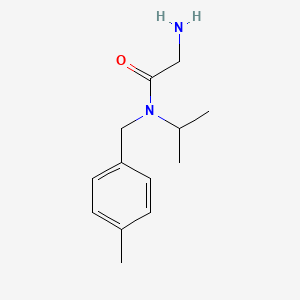

2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide

Description

Overview of Aminoacetamide Derivatives in Contemporary Chemical Sciences

Aminoacetamide derivatives are a subclass of N-substituted acetamides that feature an amino group ( -NH2) within their structure, typically at the alpha-carbon position to the carbonyl group. This addition of a basic amino group introduces a key functional handle that can participate in hydrogen bonding and salt formation, significantly influencing the molecule's solubility, crystal packing, and interaction with biological targets. In contemporary chemical sciences, these derivatives are investigated for a range of potential applications, including their use as intermediates in the synthesis of more complex molecules and as scaffolds for the development of new therapeutic agents. Research has shown that substituted aminoacetamides can be optimized to exhibit potent activity against various diseases.

Structural Classification and Research Relevance within Amide Chemistry

Amides are broadly classified as primary, secondary, or tertiary, based on the number of non-hydrogen substituents attached to the nitrogen atom. 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide is an example of a tertiary amide, as the nitrogen atom is bonded to three carbon-containing groups: the acetyl group, an isopropyl group, and a 4-methylbenzyl group.

Historical Context of N-Substituted Acetamide (B32628) Research Trajectories

The study of amides dates back to the early days of organic chemistry. The amide bond's stability and its presence in naturally occurring substances like proteins spurred early investigations into its formation and reactivity. wikipedia.org Historically, research focused on fundamental synthesis methods, such as the reaction of carboxylic acids or their derivatives with amines.

Over the decades, the trajectory of N-substituted acetamide research has evolved significantly. The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has enabled detailed characterization of their three-dimensional structures. In the mid-20th century, with the rise of the pharmaceutical industry, N-substituted acetamides gained prominence as a key structural motif in many drug molecules. This led to a surge in research focused on synthesizing and evaluating vast libraries of these compounds for various biological activities. More recently, research has also focused on developing more efficient and environmentally friendly methods for amide bond formation.

Rationale for In-Depth Academic Investigation of this compound

While extensive research has been conducted on the broader class of N-substituted acetamides, a thorough review of the scientific literature reveals a notable lack of specific studies on this compound. Its chemical structure, featuring a tertiary amide with a combination of a small alkyl group (isopropyl) and a substituted benzyl (B1604629) group, suggests it could be a molecule of interest for several reasons. The presence of both hydrophobic (4-methylbenzyl, isopropyl) and hydrophilic (amino) moieties gives it an amphipathic character, which could be relevant for its pharmacokinetic profile.

The rationale for an in-depth academic investigation would be to synthesize and characterize this compound, and to evaluate its potential biological activities. Given the diverse applications of related N-substituted aminoacetamides, it is plausible that this specific compound could exhibit interesting properties. However, at present, its synthesis, properties, and potential applications remain largely unexplored in the public domain. The following table provides basic information for this compound, alongside data for structurally similar compounds to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1181620-63-2 | C13H20N2O | 220.31 g/mol |

| 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide | 1181969-62-9 | C13H20N2O2 | 236.31 g/mol |

| 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide | 1181607-24-8 | C12H17FN2O | 224.27 g/mol |

| 2-Amino-N-isopropyl-N-(2-methylbenzyl)acetamide | 1181590-57-7 | C13H20N2O | 220.31 g/mol |

Interactive Data Table: The data in the table above can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-methylphenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(2)15(13(16)8-14)9-12-6-4-11(3)5-7-12/h4-7,10H,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIJROTVWOOTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C(C)C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are identified. wikipedia.org

For this compound, the most logical retrosynthetic disconnections involve the amide bond and the bonds to the secondary amine's nitrogen atom.

Amide C-N Bond Disconnection: The most prominent disconnection is at the amide bond. This cleavage simplifies the target molecule into two key precursors: the secondary amine, N-isopropyl-N-(4-methyl-benzyl)amine , and a synthon for the 2-aminoacetyl moiety, such as 2-aminoacetic acid (glycine) or one of its activated derivatives.

N-C (Benzyl) and N-C (Isopropyl) Bond Disconnections: Further disconnection of the secondary amine precursor, N-isopropyl-N-(4-methyl-benzyl)amine, points to simpler starting materials. A reductive amination pathway is suggested by disconnecting both N-C bonds, leading back to 4-methylbenzaldehyde (B123495) , isopropylamine (B41738) , and an ammonia (B1221849) equivalent.

This analysis identifies the following primary building blocks for the synthesis:

4-methylbenzaldehyde

Isopropylamine

2-Aminoacetic acid (Glycine) or a derivative

The presence of a primary amine in the 2-aminoacetyl fragment necessitates the use of protecting groups to ensure chemoselectivity during the amidation step. Direct reaction of an unprotected amino acid with an amine is often problematic and can lead to salt formation rather than an amide. libretexts.org The primary amine is nucleophilic and can participate in unwanted side reactions with the carboxylic acid activating agents.

To circumvent this, the amino group of glycine (B1666218) is temporarily blocked. Common protecting groups for this purpose include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, this group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA).

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is removed by hydrogenolysis (catalytic hydrogenation), a method that is generally mild and selective. clockss.org

The strategic implementation of a protecting group like Boc on the glycine precursor (forming Boc-glycine) allows for the selective activation of the carboxylic acid group and its subsequent coupling with the secondary amine precursor. The final step of the synthesis is the removal of this protecting group to yield the target primary amine.

Classical and Modern Synthetic Routes for Aminoacetamides

The synthesis of the target molecule can be achieved through a combination of established and contemporary chemical methods, primarily involving the formation of the secondary amine intermediate followed by an amidation reaction.

The formation of the amide bond between a carboxylic acid (the protected 2-aminoacetyl moiety) and the secondary amine (N-isopropyl-N-(4-methyl-benzyl)amine) is a critical step. While direct thermal condensation is possible, it requires harsh conditions. Therefore, the carboxylic acid is typically activated. nih.gov

Two primary strategies for this activation are:

Conversion to an Acyl Halide: The protected amino acid (e.g., Boc-glycine) can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride readily reacts with the secondary amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. youtube.com

Use of Coupling Agents: This is a more common and often milder approach. Coupling agents are reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine. A wide array of such agents has been developed to improve yields, reduce side reactions, and minimize racemization in chiral substrates. organic-chemistry.org

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Activating Mechanism |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Forms an activated ester in the presence of a base like Hünig's base (DIPEA). organic-chemistry.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective uronium-based coupling agent, known for its high efficiency. |

The choice of coupling agent and reaction conditions (solvent, temperature, base) is crucial for optimizing the yield and purity of the resulting protected aminoacetamide.

The key intermediate, N-isopropyl-N-(4-methyl-benzyl)amine, is efficiently synthesized via reductive amination. This powerful method forms carbon-nitrogen bonds by reacting a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. bloomtechz.comias.ac.in

The synthesis of N-isopropyl-N-(4-methyl-benzyl)amine proceeds in two conceptual steps, which can often be performed in a single pot:

Imine Formation: 4-methylbenzaldehyde reacts with isopropylamine in a condensation reaction to form an N-isopropyl-1-(p-tolyl)methanimine intermediate.

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and ease of handling. bloomtechz.comorgsyn.org

Table 2: Reducing Agents for Reductive Amination

| Reducing Agent | Name | Characteristics |

|---|---|---|

| NaBH₄ | Sodium borohydride (B1222165) | A common, mild hydride reagent. Effective for reducing imines. |

| NaBH₃CN | Sodium cyanoborohydride | More selective than NaBH₄; it reduces imines much faster than aldehydes, allowing for one-pot reactions. orgsyn.org |

| H₂/Catalyst | Catalytic Hydrogenation | Uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C). It is a "clean" method as the only byproduct is water, but it requires specialized equipment. bloomtechz.com |

| Picoline-borane | Pic-BH₃ | A safer and more sustainable reagent for conducting reductive amination compared to other borohydrides. chemspider.com |

This pathway offers a highly efficient and direct route to the required N,N-disubstituted secondary amine precursor.

Combining the methodologies described above, a complete and optimized multi-step synthesis for this compound can be formulated.

Proposed Synthetic Route:

Synthesis of the Secondary Amine: 4-methylbenzaldehyde and isopropylamine are reacted in a suitable solvent (e.g., methanol, dichloromethane). A reducing agent, such as sodium borohydride or picoline-borane, is then added to reduce the intermediate imine, yielding N-isopropyl-N-(4-methyl-benzyl)amine . bloomtechz.comchemspider.com Purification is typically achieved via distillation or column chromatography.

Amide Coupling: The synthesized secondary amine is coupled with an N-protected glycine, such as Boc-glycine . A coupling agent like HBTU or EDC is used in a non-protic solvent (e.g., DMF, dichloromethane) along with a base (e.g., DIPEA) to facilitate the reaction, producing tert-butyl (2-(isopropyl(4-methylbenzyl)amino)-2-oxoethyl)carbamate .

Deprotection: The Boc protecting group is removed from the intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or gaseous HCl in an organic solvent. clockss.org This final step yields the target compound, This compound , typically as a salt which can be neutralized if desired.

Reaction Optimization considerations at each stage include:

Stoichiometry: Using a slight excess of the amine or carboxylic acid component during the coupling step can drive the reaction to completion.

Temperature Control: Amidation reactions are often run at 0 °C initially and then allowed to warm to room temperature to control the rate of reaction and minimize side products. Reductive amination may require cooling during the addition of the reducing agent. youtube.com

Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. The polarity of the solvent can also influence reaction kinetics. bloomtechz.com

Purification: Each intermediate must be sufficiently pure to ensure the success of the subsequent step. Techniques like extraction, crystallization, and chromatography are essential for isolating the desired products. youtube.com

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving control over stereochemistry is crucial as different enantiomers and diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.

The enantioselective synthesis of the this compound scaffold can be approached through several modern synthetic methodologies. One prominent strategy involves the use of chiral catalysts to introduce the stereocenter at the α-carbon of the amino acid precursor. For instance, biocatalytic methods employing imine reductases (IREDs) have emerged as a powerful tool for the asymmetric synthesis of N-substituted α-amino esters, which are direct precursors to the target amide. nih.gov This approach involves the reductive amination of an α-ketoester with an appropriate amine, catalyzed by an IRED to yield a chiral N-substituted α-amino ester with high enantiomeric excess (ee). nih.gov The resulting amino ester can then be amidated with N-isopropyl-N-(4-methyl-benzyl)amine to furnish the desired chiral product.

Another approach is the use of chiral phase-transfer catalysts or chiral ligands in metal-catalyzed reactions to achieve enantioselectivity. Additionally, N-H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, offer a route to α-alkenyl α-amino acid derivatives with excellent enantioselectivity. rsc.org These can subsequently be reduced and derivatized to the target saturated aminoacetamide.

In the absence of a direct enantioselective synthesis, chiral resolution of a racemic mixture is a viable alternative. This can be accomplished through the formation of diastereomeric salts by reacting the racemic aminoacetamide with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The resulting diastereomers, possessing different physical properties, can then be separated by fractional crystallization. wikipedia.org Following separation, the chiral resolving agent is removed to yield the individual enantiomers. Another effective method for chiral separation is chiral column chromatography, which utilizes a chiral stationary phase to differentially retain the enantiomers, allowing for their separation. nih.govmdpi.com

Table 1: Comparison of Enantioselective Synthesis and Chiral Resolution Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, auxiliaries, or reagents. | High enantiomeric excess, avoids loss of material. | Requires development of specific catalytic systems, may not be universally applicable. |

| Chiral Resolution via Diastereomeric Salt Formation | Separation of enantiomers by converting them into diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent. wikipedia.org | Well-established and widely applicable method. | At least 50% of the material is the undesired enantiomer, can be labor-intensive. wikipedia.org |

| Chiral Column Chromatography | Separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. nih.govmdpi.com | Can provide high-purity enantiomers, applicable for both analytical and preparative scales. | Can be costly, requires specialized equipment. |

When introducing a second chiral center into an already enantiomerically pure aminoacetamide scaffold, controlling the diastereoselectivity of the reaction is paramount. For instance, if the amino group of an enantiopure this compound is to be acylated with a chiral carboxylic acid, the approach of the chiral reagent to the aminoacetamide will be influenced by the existing stereocenter. This can lead to a preferential formation of one diastereomer over the other.

The level of diastereoselectivity can often be influenced by the choice of coupling agents, solvents, and reaction temperature. Steric hindrance around the existing chiral center can direct the incoming chiral group to a specific face of the molecule, thereby enhancing the diastereomeric excess. For example, in the synthesis of complex molecules, highly diastereoselective tandem aza-Michael additions have been utilized to establish stereocenters with high control. While not directly applied to the target compound, these principles are broadly applicable in controlling stereochemistry during derivatization.

Combinatorial and Parallel Synthesis Approaches for Analogs

To efficiently explore the chemical space around the this compound core structure, combinatorial and parallel synthesis techniques are employed to generate libraries of analogs.

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds. For the target scaffold, diversity can be introduced at several positions. A common approach is to utilize a solid-phase synthesis strategy where an amino acid is anchored to a resin. Subsequently, a variety of substituents can be introduced at the N-terminus through reactions such as acylation, sulfonation, or reductive amination. The final acetamide (B32628) can then be cleaved from the resin to yield a library of N-substituted derivatives.

Alternatively, solution-phase parallel synthesis can be employed. In this approach, a common intermediate is dispensed into an array of reaction vessels, and different building blocks are added to each vessel to generate a library of distinct products. For instance, a library of N-substituted acetamide derivatives can be synthesized by reacting a set of primary or secondary amines with a variety of carboxylic acids or their activated derivatives. acs.orgnih.govresearchgate.net This strategy has been successfully used to generate libraries of potent and selective antagonists for various receptors. acs.orgnih.govresearchgate.net

Table 2: Building Blocks for Library Generation of N-Substituted Acetamide Derivatives

| Scaffold Position | Type of Building Block | Examples |

|---|---|---|

| Amine Component | Primary and Secondary Amines | Alkylamines, arylamines, heterocyclic amines |

| Acetamide N-substituent | Alkyl Halides, Aldehydes/Ketones (for reductive amination) | Benzyl bromide, isobutyraldehyde, cyclohexanone |

| α-Amino Group Substituent | Carboxylic Acids, Acyl Chlorides, Sulfonyl Chlorides | Acetic anhydride (B1165640), benzoyl chloride, methanesulfonyl chloride |

High-throughput synthesis (HTS) is a key enabling technology for generating large chemical libraries for screening. HTS often relies on automated liquid handlers and robotic systems to perform reactions in parallel, typically in microtiter plate formats. The reactions are designed to be robust and high-yielding, often employing purification techniques that are amenable to automation, such as solid-phase extraction or precipitation.

For the synthesis of this compound analogs, a high-throughput approach could involve the parallel acylation of a diverse set of amines with chloroacetyl chloride, followed by nucleophilic substitution with a library of primary and secondary amines to introduce the N-substituent. The use of microwave-assisted synthesis can significantly accelerate reaction times and improve yields in a high-throughput setting. The resulting library of compounds can then be directly screened for biological activity.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for Aminoacetamide Frameworks

The aminoacetamide core is a privileged scaffold in drug discovery, frequently utilized for its favorable pharmacokinetic properties and its ability to present substituents in a defined spatial orientation. Medicinal chemistry strategies often involve the modification of this central structure to optimize interactions with a biological target. Common modifications include N-alkylation and the introduction of various aryl groups to explore the binding pocket of a receptor or enzyme. The goal of these modifications is to enhance potency, selectivity, and metabolic stability while minimizing off-target effects.

Influence of the N-Isopropyl Moiety on Molecular Interactions

The presence of an N-isopropyl group on the acetamide (B32628) nitrogen is a key design feature. This bulky, lipophilic group can significantly influence the molecule's properties. From a steric perspective, the isopropyl group can serve several purposes:

Conformational Restriction: It can limit the rotational freedom of the N-benzyl group, locking the molecule into a specific conformation that may be more favorable for binding to its target.

Metabolic Shielding: The steric bulk may protect the adjacent amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and duration of action of the compound.

The introduction of N-alkyl groups, such as isopropyl, has been shown in other chemical series to impact biological activity significantly. While simple N-alkylation with smaller groups like methyl or ethyl can sometimes diminish activity, larger or more complex substituents can lead to dramatic improvements in both binding affinity and functional activity.

Role of 4-Methyl-Benzyl Substitution in Modulating Activity

The N-(4-methyl-benzyl) group is another critical component of the molecule's design. The benzyl (B1604629) group itself provides a large, aromatic surface that can participate in various non-covalent interactions, including:

π-π Stacking: Interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

The substitution pattern on the benzyl ring is a common strategy for fine-tuning activity and selectivity. The placement of a methyl group at the 4-position (para-position) of the benzyl ring can have several effects:

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and influence its interactions.

Steric Effects: The methyl group adds bulk to a specific region of the molecule, which can either enhance binding by filling a hydrophobic pocket or hinder binding if it clashes with the receptor surface.

Metabolic Considerations: The methyl group can influence the metabolic profile of the compound, potentially blocking a site of aromatic hydroxylation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Development of Predictive Models for Chemical Activity

The development of a predictive QSAR model is a systematic process that involves several key steps. It begins with a dataset of compounds with known biological activities. For a series of aminoacetamide derivatives, this would involve synthesizing and testing a library of analogs with variations in substituents.

Once the data is collected, molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical and physical properties of the molecules. The final step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques. For instance, a QSAR study on acetamido-N-benzylacetamide derivatives with anticonvulsant activity utilized the Genetic Function Algorithm (GFA) to select relevant descriptors and build a predictive model.

Analysis of Physicochemical Descriptors and Their Correlation with Research Outcomes

A wide range of physicochemical descriptors can be used in QSAR modeling to capture different aspects of a molecule's structure. These are generally categorized into several classes:

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Govern electrostatic and charge-transfer interactions with the target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, which are crucial for receptor fit. |

| Hydrophobic | LogP, Hydrophobic field | Relate to the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Numerically describe the atomic arrangement and branching of the molecule. |

In the context of CNS-active compounds, properties like lipophilicity (LogP), molecular weight, and hydrogen bonding capacity are particularly important as they influence the ability of a molecule to cross the blood-brain barrier. nih.gov A successful QSAR model for a series of aminoacetamides would identify the key descriptors that are highly correlated with the desired biological activity. For example, a QSAR model for anticonvulsant acetamido-N-benzylacetamide derivatives might reveal that a combination of a specific topological descriptor, an electronic descriptor, and a steric parameter provides the best correlation with activity. Such a model would not only allow for the prediction of activity for new analogs but also provide insights into the mechanism of action by highlighting the molecular properties that are most important for the biological effect.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry that begins with the identification of low-molecular-weight fragments that bind to a biological target. nih.gov These initial hits are then elaborated upon—grown, linked, or merged—to develop more potent and selective lead compounds. nih.gov Scaffold hopping, a related concept, aims to replace the central core of a molecule with a structurally novel one while retaining similar biological activity, often to improve properties or secure new intellectual property. chemrxiv.orgnih.gov

The structure of 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide can be deconstructed into several key fragments, each potentially playing a crucial role in its interaction with a biological target. This deconstruction is a hypothetical exercise in the absence of specific target information but is based on common fragmentation patterns in FBDD.

4-Methyl-benzyl Fragment : This lipophilic group can engage in hydrophobic and van der Waals interactions within a target's binding pocket. The methyl group provides a specific substitution pattern that can influence binding affinity and selectivity. In many inhibitor designs, aromatic rings like this one form key interactions with the target protein. scispace.com

N-isopropyl Fragment : This small, branched alkyl group can also contribute to hydrophobic interactions. Its size and shape can be critical for fitting into a specific sub-pocket of a binding site, potentially influencing selectivity over other targets.

Amino-acetamide Core : This central component is more polar and can form crucial hydrogen bonds. The amide bond itself is a key structural feature in many biologically active molecules, and the terminal amino group offers another point for hydrogen bonding or salt bridge formation.

In a typical FBDD campaign, fragments like toluene (representing the 4-methyl-benzyl group) or N-isopropylacetamide could be screened to identify initial, weak-binding hits. Subsequent optimization would involve growing these fragments to incorporate the functionalities of the other parts of the parent molecule.

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile. drughunter.comresearchgate.net The acetamide core of this compound is a prime candidate for such modifications.

The amide bond, while common in pharmaceuticals, can be susceptible to hydrolysis by proteases. Replacing it with a more stable bioisostere can enhance the molecule's bioavailability. A variety of amide bioisosteres have been explored in drug design. u-tokyo.ac.jp

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Amide | 1,2,3-Triazole | More stable to hydrolysis, can maintain hydrogen bonding interactions. |

| Amide | Oxazole | Can mimic the geometry and electronics of the amide bond. |

| Amide | Tetrazole | Can act as a non-classical bioisostere for the amide group, potentially altering the acidity and lipophilicity. u-tokyo.ac.jp |

| Amide | Sulfonamide | Can introduce different hydrogen bonding patterns and physicochemical properties. |

For instance, replacing the ester function in procaine with an amide group to create procainamide resulted in a compound with greater stability against hydrolysis by esterases. scispace.com A similar rationale could be applied to the acetamide core of the target molecule to enhance its metabolic stability.

Conformational Analysis and Ligand Dynamics

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and the energy barriers between them.

For tertiary amides like this compound, a key conformational feature is the restricted rotation around the amide C-N bond. This restriction is due to the partial double bond character of the C-N bond, which can lead to the existence of cis and trans isomers (also referred to as E/Z isomers). scielo.br The energy barrier for rotation is typically high enough that these isomers can be observed as distinct species on the NMR timescale. scielo.brresearchgate.net

A detailed conformational analysis of the related molecule, N-benzyl-N-(furan-2-ylmethyl)acetamide, using NMR spectroscopy and DFT calculations, revealed the presence of multiple stable conformations in solution. scielo.br This study showed a hindered cis (E) and trans (Z) rotational equilibrium. It is highly probable that this compound would exhibit similar behavior, with distinct populations of cis and trans conformers.

The relative populations of these conformers can be influenced by the solvent and the nature of the substituents on the nitrogen atom. researchgate.net The dynamic interplay between these conformations can be crucial for biological activity, as one conformation may be preferentially recognized by the target receptor. Understanding these dynamics can guide the design of conformationally constrained analogs with improved activity or selectivity.

| Rotatable Bond | Potential Conformations | Impact on Molecular Shape |

| Amide C-N bond | cis and trans isomers | Significantly alters the relative orientation of the N-substituents. |

| N-CH₂(benzyl) bond | Various rotamers | Affects the position of the 4-methylphenyl ring. |

| N-CH(isopropyl) bond | Various rotamers | Influences the orientation of the isopropyl group. |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. By optimizing the geometry, researchers can determine the most stable conformation of a compound. For 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide, such a study would calculate bond lengths, bond angles, and dihedral angles, providing a precise 3D model of its structure. However, no specific DFT optimization results for this compound have been published.

Electronic Properties: HOMO-LUMO Analysis, Electrostatic Potential Mapping

The electronic properties of a molecule govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between the HOMO and LUMO, known as the energy gap, indicates the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other molecules, including biological targets. As of now, no HOMO-LUMO energy values or MEP maps for this compound are available in the scientific literature.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict interactions with biological targets.

Ligand-Protein Binding Affinity and Pose Prediction

Docking simulations calculate the binding affinity, often expressed as a scoring function, which estimates the strength of the interaction between the ligand and the protein. It also predicts the binding pose, or the specific conformation and orientation of the ligand within the receptor's active site. Such studies for this compound would require a specific protein target, and no such simulation results have been reported.

Identification of Potential Molecular Targets through Virtual Screening

Virtual screening involves docking a library of compounds against a specific protein target or docking a single compound against a panel of different proteins. This process can help identify potential biological targets for a given molecule. There is currently no published research detailing virtual screening efforts to identify potential molecular targets for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. An MD simulation of this compound, potentially in complex with a protein target identified through docking, would reveal the stability of the interaction and the dynamic behavior of the complex. This level of detailed analysis has not been performed or published for this compound.

Conformational Stability and Flexibility of the Compound in Biological Environments

The structure of this compound contains several rotatable bonds, granting it significant conformational flexibility. A key feature is the tertiary amide linkage, which is known to exhibit a hindered rotation around the C-N bond. This hindrance often leads to the existence of distinct rotational isomers, or rotamers, typically referred to as cis (E) and trans (Z) conformations. scielo.br The energetic barrier between these states can influence the compound's ability to adopt the optimal geometry for binding to a biological target.

The conformational landscape of the molecule is further defined by the spatial arrangement of its substituents: the N-isopropyl group and the N-(4-methyl-benzyl) group.

N-isopropyl group: The bulky nature of the isopropyl group can sterically influence the equilibrium between the E/Z rotamers of the amide bond.

N-(4-methyl-benzyl) group: Rotation around the bonds connecting the benzyl (B1604629) group to the nitrogen atom and the aromatic ring to the methylene (B1212753) bridge allows this moiety to explore a wide conformational space. This flexibility enables the aromatic ring to position itself in various orientations, which can be crucial for interactions within a receptor pocket.

In aqueous biological environments, the molecule's conformation will be influenced by solvation effects. The polar amino and amide groups will interact favorably with water, while the nonpolar isopropyl and 4-methylbenzyl groups will likely be involved in hydrophobic interactions, potentially driving the molecule to adopt a more compact conformation to minimize exposure of these regions to the solvent.

Ligand-Receptor Interaction Dynamics and Binding Pathways

While the specific biological targets of this compound are not detailed in the provided context, in silico docking and molecular dynamics simulations can predict its potential binding modes with hypothetical receptors. The compound possesses several functional groups capable of forming key intermolecular interactions that stabilize a ligand-receptor complex.

Hydrogen Bonding: The primary amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. These groups are critical for forming directed interactions with polar residues in a receptor's binding site.

Hydrophobic Interactions: The isopropyl and the 4-methylbenzyl moieties provide significant nonpolar surface area, making them ideal for engaging in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

Pi-Stacking and Pi-Cation Interactions: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in a receptor. It can also engage in π-cation interactions with positively charged residues like lysine (B10760008) or arginine.

Molecular dynamics simulations can further elucidate the binding process, revealing the pathways the ligand might take to enter the binding site and the conformational changes that both the ligand and receptor undergo to achieve a stable, low-energy complex.

In Silico ADMET Prediction (Excluding Toxicity/Safety Profiles)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are instrumental in the early stages of research for predicting the pharmacokinetic properties of a compound. drugdiscoverytoday.com These predictions help to assess the viability of a molecule for further investigation in research models.

Absorption and Distribution Simulations Relevant to Research Models

Computational models can predict how readily this compound might be absorbed and distributed in a biological system. These predictions are based on its physicochemical properties and established quantitative structure-activity relationship (QSAR) models. mdpi.com Key parameters include intestinal absorption, permeability across cell membranes (like the Caco-2 cell model), and binding to plasma proteins. researchgate.netfrontiersin.org

For instance, predictions often suggest that compounds with balanced lipophilicity and a sufficient number of hydrogen bond donors and acceptors have good potential for oral absorption. frontiersin.org The distribution of a compound is heavily influenced by its affinity for plasma proteins; high binding can limit the concentration of the free compound available to interact with its target. researchgate.net

Table 1: Predicted Physicochemical and Absorption/Distribution Properties

| Parameter | Predicted Value | Implication in Research Models |

|---|---|---|

| LogP (Lipophilicity) | 2.5 - 3.5 | Indicates good balance between solubility and permeability for membrane passage. |

| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Suggests good potential for intestinal absorption and cell permeability. |

| Human Intestinal Absorption | > 85% | Predicts high absorption from the gastrointestinal tract. mdpi.com |

| Caco-2 Permeability (logPapp) | Moderate to High | Simulates good permeability across the intestinal epithelial barrier. frontiersin.org |

| Plasma Protein Binding | 85 - 95% | Suggests a significant fraction of the compound may be bound to plasma proteins, affecting its distribution. researchgate.net |

Metabolic Stability and Enzyme Interactions (Excluding Human Clinical Context)

Metabolic stability is a critical factor influencing a compound's duration of action in a biological system. In silico methods can predict the susceptibility of a molecule to metabolism by key enzyme families, primarily the Cytochrome P450 (CYP) superfamily. researchgate.net Rapid metabolism can lead to low exposure of the parent compound. researchgate.net

The structure of this compound presents several potential sites for metabolism. The N-isopropyl group and the methylene bridge of the benzyl group are susceptible to oxidation by CYP enzymes. The aromatic ring can also undergo hydroxylation. Predicting which CYP isozymes are likely to interact with the compound is important for understanding its metabolic profile.

Table 2: Predicted Interactions with Metabolic Enzymes

| Enzyme | Predicted Interaction | Potential Metabolic Pathway |

|---|---|---|

| CYP3A4 | Substrate | N-dealkylation, oxidation of the benzyl or isopropyl group. |

| CYP2D6 | Substrate/Inhibitor | Aromatic hydroxylation on the 4-methylbenzyl ring. mdpi.com |

| CYP2C9 | Substrate | Oxidation at the benzylic position. |

These predictions, derived from computational models, provide a foundational understanding of the compound's likely behavior and are essential for guiding further experimental studies in non-clinical research settings.

Preclinical Research on Molecular and Cellular Mechanisms of Action

Investigation of Enzyme Inhibition Mechanisms

Bacterial Aminoacyl-tRNA Synthetase (aaRS) Inhibition Research

Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes in protein biosynthesis, making them a key target for the development of new antibacterial agents. nih.gov Inhibition of these enzymes disrupts the attachment of amino acids to their corresponding tRNA molecules, which in turn halts protein synthesis and arrests bacterial growth. nih.gov

Research into compounds structurally related to the acetamide (B32628) class has shown promise in this area. Specifically, a series of 2-amino-N-(arylsulfinyl) acetamide compounds have been identified as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS). nih.gov These inhibitors were developed as part of a broader effort to find new antibiotics. nih.gov

| Compound Class | Target Enzyme | Bacterial Species | Potency (IC50) |

| N-aminoacyl-arylsulfonamides | Leucyl-tRNA synthetase (LeuRS) | E. coli | 0.0034 to >50 µM |

| N-aminoacyl-arylsulfonamides | Leucyl-tRNA synthetase (LeuRS) | S. aureus | 0.26 to >50 µM |

This table presents data for N-aminoacyl-arylsulfonamide derivatives, which share a core acetamide-like structure. nih.gov

The development of inhibitors for aaRS is a significant area of research aimed at combating the rise of antibiotic-resistant bacteria. nih.gov

Elastase Enzyme Inhibition Studies

Elastase, a serine protease, is involved in a variety of physiological and pathological processes. Research into the inhibition of elastase has explored various chemical structures. One study investigated the inhibitory effects of N-benzyl-4,4-dimethyl-3-oxo-beta-sultam , a compound that acts as an inactivator of elastase. nih.gov This particular compound was found to inhibit the enzyme through acylation of the active site. nih.gov

Cyclooxygenase (COX) Enzyme Modulation Investigations

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. The development of selective COX-2 inhibitors is a major focus in the search for anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov A number of acetamide derivatives have been synthesized and investigated for their potential as COX-II inhibitors. archivepp.com These studies often involve creating prodrugs to improve solubility and stability. archivepp.com The acetamide functional group is considered a suitable scaffold for designing COX-II inhibitors. archivepp.com

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Interaction Studies

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Modulation of GABAergic activity is a key strategy for treating various neurological disorders. While no direct studies on "2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide" were found, research on related structures provides some context. For instance, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been studied for their predicted GABA-ergic activities through molecular docking with GABA-A receptors. semanticscholar.org Additionally, the synthesis of N-benzyl γ-phenyl GABA derivatives has been explored as a method to create new GABA analogs. nih.gov

Receptor Binding and Modulation Studies

Endothelin Receptor (ETR) Antagonism Research

Endothelin receptors play a significant role in vasoconstriction and cell proliferation. nih.gov Antagonists of these receptors are used in the treatment of conditions like pulmonary arterial hypertension. nih.gov A search for information on "this compound" or closely related acetamide derivatives as endothelin receptor antagonists did not yield any specific results. The field of endothelin receptor antagonists is well-developed, with a range of compounds having been investigated, but none that are structurally similar to the subject compound have been prominently featured in the available literature. nih.govnih.gov

Translocator Protein (TSPO) Ligand Binding Characterization

No studies characterizing the binding affinity or efficacy of this compound for the 18 kDa translocator protein (TSPO) have been identified. Research into related N,N-disubstituted acetamide derivatives has explored their potential as TSPO ligands, but this specific compound has not been a subject of such published investigations.

Adenosine (B11128) Receptor (AR) Kinetic Binding Investigations

There is no available research on the kinetic binding properties of this compound with any of the adenosine receptor subtypes (A1, A2A, A2B, or A3). Kinetic parameters such as association and dissociation rates, which are crucial for understanding the dynamic interaction of a ligand with its receptor, have not been determined for this compound.

Cellular Target Identification and Pathway Analysis (In Vitro)

Investigation of Intracellular Signaling Cascades

No in vitro studies have been published that investigate the effects of this compound on intracellular signaling pathways. Consequently, its potential to modulate key signaling molecules such as cyclic AMP (cAMP), protein kinases, or calcium mobilization remains unknown.

Protein–Protein Interaction Studies

There is a lack of data from protein-protein interaction studies involving this compound. Therefore, its potential to interfere with or stabilize protein complexes within a cellular context has not been explored.

Anti-inflammatory Research in Preclinical Models

In Vitro Cellular Models for Inflammation Modulation

No preclinical studies using in vitro cellular models of inflammation to assess the modulatory effects of this compound have been found. Its impact on inflammatory mediators, cytokine production, or immune cell function has not been reported in the scientific literature.

Antiparasitic Research in Preclinical Models

In Vitro Growth Inhibition Assays Against Parasites (e.g., Trypanosoma brucei)To assess its antiparasitic potential, in vitro growth inhibition assays would need to be conducted against various parasites, including the specified Trypanosoma brucei, the causative agent of African trypanosomiasis. These assays would determine the compound's potency (e.g., IC50 or EC50 values) and selectivity. Subsequent mechanistic studies could explore its effect on essential parasite-specific enzymes, metabolic pathways, or cellular processes like cell division and motility.

Without dedicated research in these specific areas for this compound, any article generated would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus solely on the specified compound and outline.

Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular architecture of the compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a comprehensive analysis of 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide, ¹H, ¹³C, and ¹⁵N NMR are employed. Due to the nature of the tertiary amide bond, hindered rotation around the C-N amide bond can lead to the observation of rotamers, which may result in the doubling of some NMR signals. scielo.br

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ are predicted based on the electronic environment of the protons.

Aromatic Protons: The protons on the p-substituted benzene (B151609) ring are expected to appear as two doublets in the aromatic region (approximately 7.0-7.3 ppm) due to their distinct chemical environments.

Benzyl (B1604629) CH₂: The two protons of the benzyl group (Ar-CH₂-N) would likely appear as a singlet around 4.4-4.6 ppm.

Isopropyl CH: The single proton of the isopropyl group [-CH(CH₃)₂] is expected to be a septet around 4.0-4.2 ppm.

Amino CH₂: The protons of the methylene (B1212753) group adjacent to the amino group (-CO-CH₂-NH₂) would likely be a singlet around 3.2-3.4 ppm.

Isopropyl CH₃: The six equivalent protons of the two methyl groups of the isopropyl substituent are expected to appear as a doublet around 1.1-1.3 ppm.

Aromatic CH₃: The methyl group attached to the benzyl ring would show a singlet at approximately 2.3-2.4 ppm.

Amino NH₂: The two protons of the primary amine would likely appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170-173 |

| Aromatic C (quaternary, C-CH₂) | 136-138 |

| Aromatic C (quaternary, C-CH₃) | 135-137 |

| Aromatic CH | 128-130 |

| Benzyl CH₂ | 50-55 |

| Isopropyl CH | 48-52 |

| Amino CH₂ | 42-45 |

| Aromatic CH₃ | 20-22 |

| Isopropyl CH₃ | 19-21 |

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about the nitrogen atoms in the molecule, though it is a less sensitive technique. The amide nitrogen would have a distinct chemical shift from the primary amine nitrogen, helping to confirm the presence of both functional groups.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₃H₂₀N₂O), the expected exact mass is approximately 220.1576 g/mol . Electron Ionization (EI) is a common technique for MS analysis.

The fragmentation of N-benzyl amides in mass spectrometry is often characterized by the cleavage of C-N bonds. scielo.br A primary and highly abundant fragment would be the tropylium (B1234903) ion (C₇H₇⁺) or a substituted tropylium ion (in this case, methyltropylium ion, C₈H₉⁺) at m/z 105, resulting from the cleavage of the bond between the benzyl carbon and the nitrogen atom. researchgate.net Another significant fragmentation pathway would involve the loss of the isopropyl group.

Predicted Key Fragments in Mass Spectrum:

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH(CH₃)₂]⁺ |

| 105 | [C₈H₉]⁺ (methyltropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion, from rearrangement) |

| 44 | [CH₂NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For a tertiary amide like this compound, the C=O stretch is a prominent feature. spectroscopyonline.com

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3500 | N-H stretch (primary amine) | Medium, Broad |

| 2850-3000 | C-H stretch (aliphatic) | Strong |

| 1630-1680 | C=O stretch (tertiary amide) | Strong |

| 1450-1495 | C=C stretch (aromatic ring) | Medium |

| 1360-1470 | C-H bend (aliphatic) | Variable |

The absence of an N-H stretching band around 3300 cm⁻¹ for the amide group confirms its tertiary nature. spcmc.ac.in

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The benzyl portion of the molecule is the primary chromophore. Benzylamine and its derivatives typically show absorption maxima around 206 nm and 256 nm. sielc.comsielc.com The exact absorption maxima for this compound would be influenced by the substitution on the benzene ring and the solvent used.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating the compound from impurities, verifying its purity, and for quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying the amount of this compound. A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

A typical HPLC system for the analysis of this compound would consist of:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating compounds of moderate polarity.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., 256 nm) would be appropriate for detection and quantification. sielc.com

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile compounds. Due to the low volatility of this compound, derivatization is necessary prior to analysis. The primary amino group and the amide group can be derivatized to increase volatility and improve chromatographic behavior. libretexts.org

Derivatization: A common approach is acylation , for example, using trifluoroacetic anhydride (B1165640) (TFAA). This reagent reacts with the primary amino group to form a more volatile trifluoroacetamide (B147638) derivative. gcms.cz

GC-MS Conditions (for the derivatized compound):

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often used.

Carrier Gas: Helium is typically used as the carrier gas.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.

Detection: A mass spectrometer is used as the detector, which provides both qualitative (mass spectrum) and quantitative data. The mass spectrum of the derivative will show a different fragmentation pattern from the underivatized compound, with characteristic fragments from the trifluoroacetyl group.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds, offering advantages such as high speed and efficiency. The methodology typically involves a chiral stationary phase (CSP) and a mobile phase consisting of supercritical carbon dioxide mixed with a modifier, such as an alcohol. The separation of enantiomers is achieved through differential interactions with the CSP.

A literature search did not yield any specific studies that have applied SFC for the chiral separation of this compound. Therefore, no experimental data on the specific columns, mobile phase compositions, flow rates, or detection parameters for its enantioselective separation can be provided.

X-Ray Crystallography for Solid-State Structure Elucidation

No published X-ray crystal structure for this compound could be located. Consequently, crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

Microscopic and Imaging Techniques for Cellular Localization (In Vitro)

Microscopic and imaging techniques, such as fluorescence and confocal microscopy, are instrumental in determining the subcellular localization of compounds within cells. These methods often involve labeling the compound of interest with a fluorescent tag or using its intrinsic fluorescence to visualize its distribution in different cellular compartments.

Future Directions and Emerging Research Avenues

Development of Novel Analogs with Enhanced Molecular Selectivity

A critical step in drug development is the optimization of a lead compound to enhance its selectivity towards a specific biological target, thereby maximizing efficacy and minimizing off-target effects. For 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide, a systematic structure-activity relationship (SAR) study would be the foundational approach. Research on related N-benzyl acetamide (B32628) derivatives, such as Lacosamide, has shown that modifications at the benzyl (B1604629) ring and other positions can significantly influence biological activity. nih.govnih.gov

Future research would involve the synthesis of a library of analogs. Key modifications could include:

Aromatic Ring Substitution: Introducing various substituents (e.g., fluoro, chloro, methoxy, nitro groups) at different positions on the 4-methyl-benzyl ring to probe electronic and steric effects on target binding. Studies on similar scaffolds have shown that even small, non-polar groups can retain or enhance anticonvulsant activity. scilit.com

N-Alkyl Group Modification: Replacing the N-isopropyl group with other alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl, tert-butyl) to investigate how steric bulk in this region influences potency and selectivity. SAR studies on related compounds have indicated that bulky substituents can be detrimental to activity unless other favorable interactions are introduced. nih.gov

Acetamide Backbone Alterations: Modifying the acetamide moiety, although often critical for core binding interactions, could yield valuable SAR data.

These analogs would be screened against a panel of relevant biological targets to identify compounds with improved selectivity profiles.

| Analog Structure Modification | Rationale | Desired Outcome |

|---|---|---|

| Substitution on the benzyl ring (e.g., 4-fluoro, 4-chloro) | To evaluate the impact of electronic effects on target affinity and selectivity. | Enhanced binding affinity; improved selectivity against related targets. |

| Variation of the N-alkyl group (e.g., N-ethyl, N-cyclopropyl) | To probe the size and conformational constraints of the target's binding pocket. | Optimize potency and reduce potential for off-target interactions. |

| Bioisosteric replacement of the amide bond | To improve metabolic stability and pharmacokinetic properties. | Increased in vivo half-life and oral bioavailability. |

| Introduction of chiral centers | To explore stereospecific interactions with the biological target. | Identification of a more potent and selective single enantiomer. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in pharmaceutical research, capable of accelerating the drug discovery pipeline. nih.govnih.gov For a novel compound like this compound, AI/ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on large datasets of existing compounds with known activities to predict the biological activity of novel, untested analogs. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. These models can be optimized to generate structures with desired properties, such as high predicted affinity for a specific target, favorable pharmacokinetic profiles, and low predicted toxicity.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate potential biological targets for this class of compounds, potentially uncovering novel mechanisms of action.

| AI/ML Technique | Specific Application | Expected Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of designed analogs based on their chemical structures. | Prioritize synthesis efforts on the most promising candidates, saving time and resources. |

| Generative Adversarial Networks (GANs) | Design novel molecules with optimized multi-parameter properties (e.g., potency, selectivity, ADME). | Accelerate the discovery of lead compounds with improved drug-like properties. |

| Natural Language Processing (NLP) | Scan and analyze vast scientific literature to identify potential protein targets and disease associations. | Generate novel hypotheses for the compound's mechanism of action and therapeutic applications. |

| Molecular Docking and Simulation | Predict the binding mode and affinity of the compound and its analogs to a target protein's 3D structure. | Provide structural insights for rational, structure-based drug design. |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov The traditional "one-target, one-drug" paradigm has frequently failed to produce effective treatments for these conditions. Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising strategy. nih.gov

Future research on this compound could explore its potential as a multi-target agent. This involves:

Target Deconvolution: Identifying all potential cellular targets of the parent compound using techniques like chemical proteomics and computational profiling.

Rational Design of Multi-Target Ligands: Intentionally designing analogs that possess activity against two or more targets relevant to a specific disease. For example, in the context of Alzheimer's disease, an analog could be engineered to inhibit both cholinesterase and beta-secretase 1 (BACE1), or to modulate a primary target while also possessing antioxidant properties. nih.gov

Systems Biology Approach: Utilizing computational and network biology to understand how modulating multiple nodes in a disease network can lead to a synergistic therapeutic effect, potentially overcoming the robustness of biological systems that often leads to drug resistance. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation

The failure of many drug candidates in clinical trials is often attributed to the poor predictive validity of traditional preclinical models. nih.gov To better understand the mechanism of action and predict the human response to this compound, advanced preclinical models are essential.

A particularly powerful approach is the use of human induced pluripotent stem cells (iPSCs). nih.govmdpi.com By reprogramming somatic cells (e.g., from skin or blood) from patients with a specific disease, researchers can generate disease-relevant cell types, such as neurons or astrocytes, in a dish. mdpi.com These patient-derived cells harbor the specific genetic background of the individual, providing a highly relevant platform for:

Disease Modeling: Recapitulating key aspects of the disease pathophysiology in vitro. nih.gov

Efficacy Testing: Assessing the ability of the compound and its analogs to rescue disease-related phenotypes in human cells. ucl.ac.uk

Mechanism of Action Studies: Investigating how the compound affects cellular pathways and functions in a human context, which is not always possible in animal models.

Personalized Medicine: Testing the compound on iPSC-derived neurons from a panel of different patients to identify potential responders and non-responders, facilitating patient stratification for future clinical trials. mdpi.com

| Model | Advantages | Limitations | Application for the Compound |

|---|---|---|---|

| Traditional Cell Lines (e.g., SH-SY5Y) | High-throughput, low cost, reproducible. | Not patient-specific, often cancerous origin, may not reflect true human physiology. | Initial high-throughput screening for basic bioactivity. |

| Animal Models (e.g., Transgenic Mice) | Provides data on systemic effects, pharmacokinetics, and behavior in a whole organism. | Species differences can lead to poor translation to human efficacy and toxicity. | In vivo proof-of-concept studies after initial in vitro characterization. |

| Human iPSC-derived Neurons/Organoids | Patient-specific genetic background, human physiology, potential for personalized medicine. nih.govmdpi.com | Technically complex, expensive, potential for batch-to-batch variability, immature cell phenotype. | Detailed mechanistic studies, efficacy testing in a human disease context, biomarker discovery. |

Application of Biophysical Techniques for Ligand-Target Interactions

A deep understanding of the physical forces driving the interaction between a drug and its target is fundamental for rational drug design. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govrsc.org For this compound, these methods would be employed once a primary biological target is identified.

Key techniques include:

Surface Plasmon Resonance (SPR): An optical technique used to measure the real-time binding kinetics of a small molecule (analyte) to an immobilized protein (ligand). nih.govportlandpress.com It provides precise values for the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. springernature.comreichertspr.com

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. reactionbiology.com ITC is the gold standard for determining the thermodynamic signature of an interaction, providing direct measurement of the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). nih.govnih.gov From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering insights into the forces (e.g., hydrogen bonds, hydrophobic interactions) driving the binding. khanacademy.orgeuropeanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the target protein and to determine the solution structure of the protein-ligand complex, providing detailed atomic-level information to guide further optimization.

| Technique | Primary Data Obtained | Contribution to Drug Design |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). nih.gov | Allows for ranking of compounds based on affinity and residence time on the target. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (K_D, ΔH, ΔS) and stoichiometry (n). reactionbiology.comnih.gov | Provides insight into the nature of the binding forces, aiding in lead optimization. |

| Nuclear Magnetic Resonance (NMR) | Binding site identification, ligand conformation, and protein-ligand complex structure. | Enables detailed structure-based design of analogs with improved binding. |

| Thermal Shift Assay (TSA) | Change in protein melting temperature (ΔT_m) upon ligand binding. | A high-throughput method for initial screening to identify binding compounds. |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide, and how can reaction selectivity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions. A key approach involves reacting acetyl imine derivatives with alkylating agents (e.g., chlorinated intermediates) in polar solvents like 2-methoxyethanol. To ensure selectivity, boron-mediated strategies are effective: first, form a cyclic diborate tripotassium salt using acetyl imine isopropylaniline with boron acid and KOH. Subsequent alkylation with agents like 1-chloro-3-methoxy-2-propanol achieves selective N-alkylation . Purification via HCl treatment removes boron residues. Comparative studies under varying temperatures (0–5°C vs. room temperature) and solvent systems (e.g., DCM with coupling agents like TBTU) can optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons, methyl/isopropyl groups, and acetamide backbone .

- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bending vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Decomposition Risks : Avoid exposure to strong acids/bases, which may cleave the acetamide bond. Monitor for color changes or precipitation as indicators of degradation .

- Safety : Use PPE (gloves, goggles) in fume hoods due to potential carcinogenicity (Carc. Cat. 3 classification) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., isopropyl, 4-methyl-benzyl) and evaluate inhibitory activity against kinases like Src. Use KX2-391 (a thiazolyl acetamide derivative) as a reference .

- In Vitro Assays : Employ fluorescence polarization assays to measure binding affinity or enzymatic assays (e.g., ADP-Glo™) to quantify kinase inhibition .

- Computational Modeling : Dock analogs into kinase substrate-binding sites using software like AutoDock to predict interactions and guide SAR .

Q. How can discrepancies in cytotoxicity data across cancer cell lines be resolved?

- Methodological Answer :

- Assay Validation : Compare MTT results with alternative viability assays (e.g., apoptosis markers like caspase-3 activation) to rule out false positives .

- Cell Line Profiling : Test across diverse panels (e.g., HCT-116, MCF-7) to identify lineage-specific sensitivities. Use dose-response curves (IC₅₀ values) for quantitative comparisons .

- Mechanistic Studies : Perform transcriptomics or proteomics to identify pathways (e.g., PI3K/AKT) affected in sensitive vs. resistant lines .

Q. What strategies improve the selectivity of N-alkylation in complex reaction mixtures?

- Methodological Answer :

- Boron Templating : Pre-form diborate intermediates to direct alkylation to specific nitrogen sites, minimizing side reactions .

- Solvent Optimization : Use aprotic solvents (e.g., DMF) to stabilize transition states. Additives like lutidine can suppress protonation of competing nucleophiles .

- Reaction Monitoring : Track progress via TLC or LC-MS to terminate reactions before byproduct formation .

Tables for Key Data

Q. Table 1: Synthetic Yield Optimization

| Condition | Yield (%) | Selectivity (N-alkylation) | Reference |

|---|---|---|---|

| Boron-mediated route | 78 | >95% | |

| Schotten-Baumann | 65 | 80% | |

| TBTU coupling | 85 | 90% |

Q. Table 2: Cytotoxicity Across Cell Lines

| Cell Line | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| HCT-116 | 2.1 | MTT | |

| MCF-7 | 5.4 | Apoptosis | |

| PC-3 | 3.8 | MTT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.